4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
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Overview
Description
4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety fused with a pyrrolidinone ring
Preparation Methods
The synthesis of 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 1,2-benzenediamine with an appropriate aldehyde to form the benzimidazole core. This is followed by further functionalization to introduce the cyclohexylethyl and phenylpyrrolidinone groups. Industrial production methods may employ microwave-assisted synthesis to improve yields and reduce reaction times .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyrrolidinone ring, potentially converting it to a pyrrolidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the benzimidazole moiety.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as 2-aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazoles. Compared to these, 4-[1-(2-Cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its additional pyrrolidinone ring, which may confer distinct biological and chemical properties .
Properties
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c29-24-17-20(18-28(24)21-11-5-2-6-12-21)25-26-22-13-7-8-14-23(22)27(25)16-15-19-9-3-1-4-10-19/h2,5-8,11-14,19-20H,1,3-4,9-10,15-18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSMOZPOXOJAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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